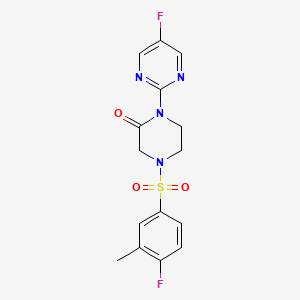
4-(4-Fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, commonly referred to as FMP, is a chemical compound that has garnered significant attention in the field of scientific research. FMP is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by FMP has been shown to have significant implications in the treatment of cancer and other diseases.
作用機序
FMP works by inhibiting the activity of PARP, which is an enzyme involved in the repair of DNA damage. When DNA is damaged, PARP is activated and initiates a series of events that lead to DNA repair. However, in cancer cells with defects in DNA repair pathways, such as BRCA-mutated cells, the inhibition of PARP by FMP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The inhibition of PARP by FMP has been shown to have significant effects on cellular processes. In addition to inducing cell death in cancer cells, FMP has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects have implications in the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
FMP has several advantages for use in lab experiments. It is a potent inhibitor of PARP and has been shown to be effective in a variety of cell lines and animal models. However, there are also limitations to its use. FMP has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the cost of FMP can be prohibitive for some researchers.
将来の方向性
There are several future directions for research on FMP. One area of focus is the development of more efficient synthesis methods for FMP, which could reduce the cost and increase the availability of the compound. Another area of focus is the investigation of FMP in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its efficacy in the treatment of cancer. Finally, the potential use of FMP in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders, warrants further investigation.
合成法
The synthesis of FMP involves a multi-step process that begins with the reaction of 4-fluoro-3-methylphenol and p-toluenesulfonyl chloride. The resulting product is then reacted with 5-fluoropyrimidine-2-amine to form the intermediate product, which is then reacted with piperazine to produce FMP.
科学的研究の応用
FMP has been extensively studied for its potential use in the treatment of cancer. PARP inhibitors, such as FMP, have been shown to be effective in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. In addition, FMP has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
特性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3S/c1-10-6-12(2-3-13(10)17)25(23,24)20-4-5-21(14(22)9-20)15-18-7-11(16)8-19-15/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJOGSRASAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylbenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


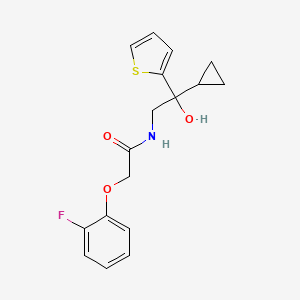
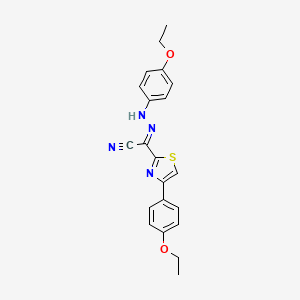
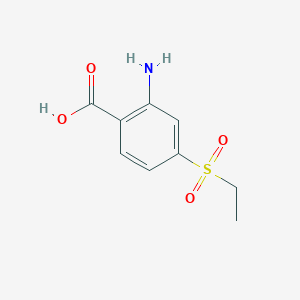
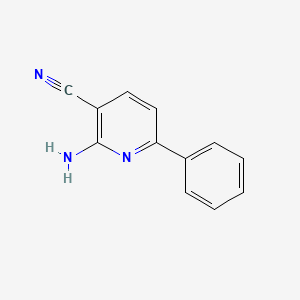
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)

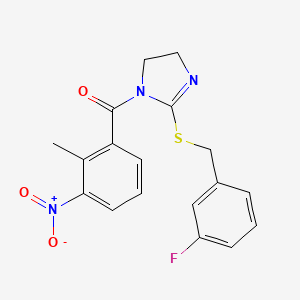
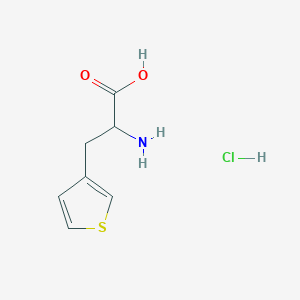

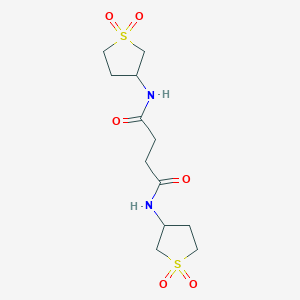

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)
![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)